6-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
The compound “6-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a complex organic molecule that contains several functional groups and rings, including an indoline ring, a pyrazolo[3,4-d]pyrimidin-4(5H)-one ring, and a thioether linkage .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. The reactivity would likely depend on the specific functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. These properties are typically determined experimentally .Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been reported to exhibit a wide range of pharmacological activities . They have been employed in the design of privileged structures in medicinal chemistry .
Mode of Action
It’s worth noting that pyrimidine derivatives are known to interact with various biological targets, leading to diverse types of biological and pharmaceutical activities .
Biochemical Pathways
Similar compounds have been found to present anti-fibrotic activities . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Pharmacokinetics
The study of similar compounds showed that they have significant anti-fibrotic activities with ic50 values of 4569 μM and 4581 μM, respectively .
Result of Action
Similar compounds have been found to present better anti-fibrotic activities than pirfenidone and bipy55′dc .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the concentration of the compound, the type of cells it interacts with, and the specific conditions under which the interaction occurs .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c21-12(20-6-5-9-3-1-2-4-11(9)20)8-23-15-17-13-10(7-16-19-13)14(22)18-15/h1-4,7H,5-6,8H2,(H2,16,17,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNWXKKQGPBXNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=C(C=NN4)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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